molecular formula C17H10ClN3O3S B2668405 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 125670-90-8

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2668405
CAS RN: 125670-90-8
M. Wt: 371.8
InChI Key: KQXNYKWDAALYKF-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as CBT-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBT-1 is a small molecule that has been shown to have promising effects on the central nervous system, making it a potential candidate for the treatment of various neurological disorders.

Scientific Research Applications

Anticonvulsant Activity

A study by Nath et al. (2021) on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide highlighted significant anticonvulsant activity. The compound N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide showed notable efficacy against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, indicating potential for further anticonvulsant drug development (Nath et al., 2021).

Anticancer Potential

Another area of interest is the anticancer properties of similar compounds. Zhang et al. (2023) synthesized 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives and found that certain derivatives exhibited potent anticancer activity against A549 and K562 cell lines. The study suggests these compounds could interfere with cancer cell growth via modulation of the EGFR and p53-MDM2 mediated pathway, showcasing their potential as novel anticancer agents (Zhang et al., 2023).

Anti-inflammatory and Antioxidant Properties

Compounds derived from N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide have also been explored for anti-inflammatory and antioxidant activities. Nikalje et al. (2015) conducted synthesis and evaluation of such derivatives, revealing promising anti-inflammatory activity in in vitro and in vivo models. Furthermore, molecular docking studies were performed to ascertain the binding affinity towards human serum albumin (HSA), indicating their potential in anti-inflammatory drug development (Nikalje et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Mary et al. (2020) studied bioactive benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions. The compounds exhibited good light harvesting efficiency and free energy of electron injection, suggesting their utility in dye-sensitized solar cells (DSSCs). Additionally, molecular docking with Cyclooxygenase 1 (COX1) revealed compound MFBA had the best binding affinity, demonstrating their potential in both renewable energy and biological applications (Mary et al., 2020).

Synthesis and Biological Activities

Research by Gull et al. (2016) focused on synthesizing N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluating their biological activities, including antioxidant, antibacterial, and urease inhibition. These compounds displayed moderate to significant activities, especially in urease inhibition, outperforming standard drugs. Molecular docking studies were also conducted to understand the mechanism of urease inhibition, highlighting the importance of H-bonding in enzyme inhibition (Gull et al., 2016).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O3S/c18-9-5-6-12-13(7-9)25-17(19-12)20-14(22)8-21-15(23)10-3-1-2-4-11(10)16(21)24/h1-7H,8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXNYKWDAALYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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